![molecular formula C13H15NO B13300122 2-[(Dimethylamino)methylidene]-6-methyl-2,3-dihydro-1H-inden-1-one](/img/structure/B13300122.png)
2-[(Dimethylamino)methylidene]-6-methyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methylidene]-6-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound known for its unique structure and properties It belongs to the class of indanones, which are characterized by a fused ring system containing both aromatic and ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]-6-methyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of 6-methylindan-1-one with dimethylamine. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indanone and facilitate the nucleophilic attack by dimethylamine. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]-6-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Dimethylamino)methylidene]-6-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new ligands and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylidene]-6-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the indanone moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(Dimethylamino)methylidene]indan-1-one: Similar structure but lacks the methyl group at the 6-position.
2-[(Dimethylamino)methylidene]furan-2(3H)-one: Contains a furan ring instead of an indanone ring.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Different functional groups but shares the dimethylamino moiety.
Uniqueness
2-[(Dimethylamino)methylidene]-6-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the dimethylamino and indanone functionalities, which confer distinct chemical reactivity and biological activity. The methyl group at the 6-position further enhances its steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-6-methyl-3H-inden-1-one |
InChI |
InChI=1S/C13H15NO/c1-9-4-5-10-7-11(8-14(2)3)13(15)12(10)6-9/h4-6,8H,7H2,1-3H3/b11-8- |
InChI Key |
LUPZBGHQAYUHAY-FLIBITNWSA-N |
Isomeric SMILES |
CC1=CC2=C(C/C(=C/N(C)C)/C2=O)C=C1 |
Canonical SMILES |
CC1=CC2=C(CC(=CN(C)C)C2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13300048.png)


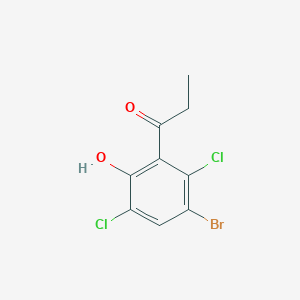

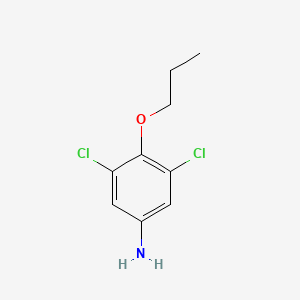
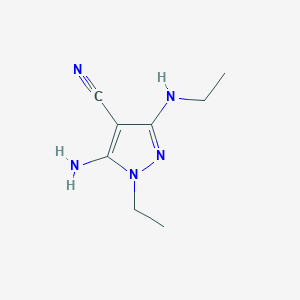


amine](/img/structure/B13300097.png)
![4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol](/img/structure/B13300101.png)
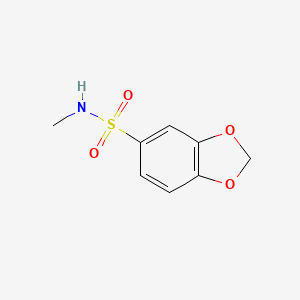
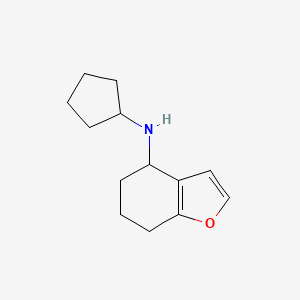
![2-[(3-Methylbutyl)amino]-2-phenylethan-1-ol](/img/structure/B13300118.png)
